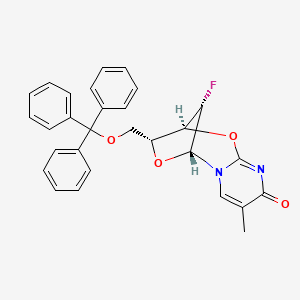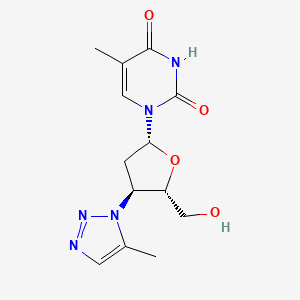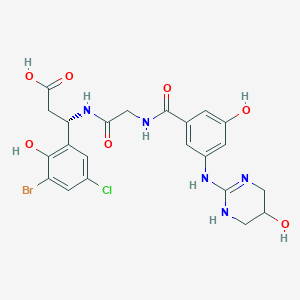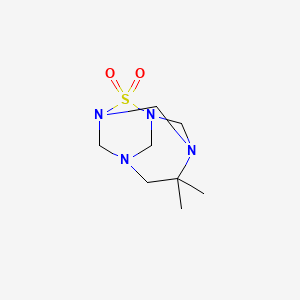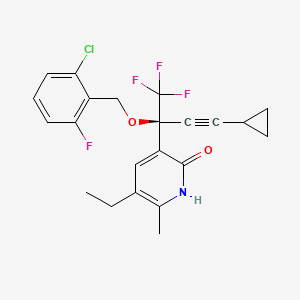![molecular formula C17H18N6O9S4 B15193699 (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate CAS No. 128401-52-5](/img/structure/B15193699.png)
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate is a complex organic molecule with significant applications in various fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as thiazole rings, an oxo group, and a carboxylic acid group. Its unique configuration and properties make it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the formation of the thiazole rings, followed by the introduction of the amino and methoxyimino groups. The final steps involve the formation of the bicyclic structure and the addition of the hydrogen sulfate group. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality and yield. The industrial production methods are designed to be efficient and cost-effective, while also ensuring the safety and environmental sustainability of the process.
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and methoxyimino groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring acidic or basic environments, while others need specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophiles involved.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The thiazole rings and other functional groups play a crucial role in binding to target molecules, influencing their activity. The exact pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazole-containing molecules and bicyclic structures with similar functional groups. Examples include:
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Inorganic compounds: Such as those lacking carbon-hydrogen bonds.
Zwitterions: Molecules containing both positive and negative charges.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific configuration, which confer distinct chemical and biological properties
特性
CAS番号 |
128401-52-5 |
|---|---|
分子式 |
C17H18N6O9S4 |
分子量 |
578.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C17H16N6O5S3.H2O4S/c1-28-21-10(9-6-31-17(18)19-9)13(24)20-11-14(25)23-12(16(26)27)8(5-30-15(11)23)4-22-2-3-29-7-22;1-5(2,3)4/h2-3,6-7,11,15H,4-5H2,1H3,(H3-,18,19,20,24,26,27);(H2,1,2,3,4)/b21-10+;/t11-,15-;/m1./s1 |
InChIキー |
HNHGYZUPQGFTIA-UCWWPINPSA-N |
異性体SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CSC=C4)C(=O)O.OS(=O)(=O)[O-] |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CSC=C4)C(=O)O.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


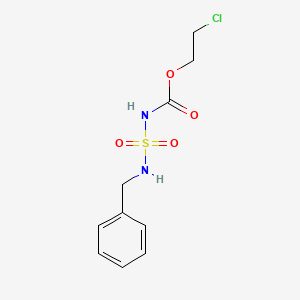

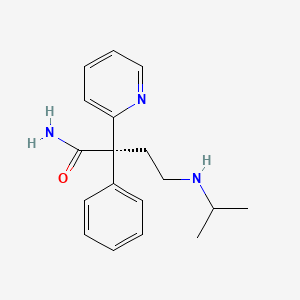


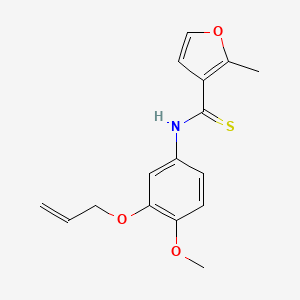
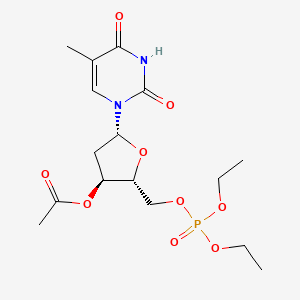

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
